Product packaging for 7-O-Methylbiochanin A(Cat. No.:CAS No. 34086-51-6)

7-O-Methylbiochanin A

Cat. No.: B190679
CAS No.: 34086-51-6
M. Wt: 298.29 g/mol
InChI Key: DQNLRFRBAWCJHQ-UHFFFAOYSA-N
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Description

7,4'-Dimethoxy-5-hydroxyisoflavone has been reported in Peperomia leptostachya, Ormosia henryi, and other organisms with data available.
isolated from Myristica malabarica;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H14O5 B190679 7-O-Methylbiochanin A CAS No. 34086-51-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-hydroxy-7-methoxy-3-(4-methoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O5/c1-20-11-5-3-10(4-6-11)13-9-22-15-8-12(21-2)7-14(18)16(15)17(13)19/h3-9,18H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQNLRFRBAWCJHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60187684
Record name 5-Hydroxy-4',7-dimethoxyisoflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60187684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34086-51-6
Record name 5-Hydroxy-4',7-dimethoxyisoflavone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034086516
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Hydroxy-4',7-dimethoxyisoflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60187684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7,4'-DIMETHOXY-5-HYDROXYISOFLAVONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O617EDC7HT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Natural Occurrence and Isolation Methodologies

Botanical Sources and Geographic Distribution

This compound has been primarily isolated from the heartwood and roots of specific trees and plants.

Isolation from Myristica malabarica Heartwood

A phytochemical investigation of the heartwood of Myristica malabarica, a tree species native to India, led to the isolation of 7,4'-dimethoxy-5-hydroxyisoflavone. nih.gov This was a significant finding as it identified a new natural source for this particular isoflavone (B191592). In this study, it was isolated alongside other known isoflavones, biochanin A and prunetin. nih.gov

Isolation from Lotus polyphyllos Roots

While direct isolation of 7,4'-dimethoxy-5-hydroxyisoflavone from Lotus polyphyllos roots is not explicitly detailed in the provided information, the roots of various legumes are known to be a rich source of isoflavones. For instance, studies on Hedysarum theinum roots have led to the isolation of similar isoflavone structures, highlighting the potential for related species to contain these compounds. researchgate.netnsc.ru

Detection in Other Organisms: Peperomia leptostachya and Ormosia henryi

The presence of 7,4'-dimethoxy-5-hydroxyisoflavone has also been reported in other organisms, including Peperomia leptostachya and Ormosia henryi. nih.gov This indicates a broader distribution of the compound within the plant kingdom than initially documented.

Isolation and Purification Techniques from Natural Sources

The process of isolating and purifying 7,4'-dimethoxy-5-hydroxyisoflavone from its natural sources employs a combination of extraction and chromatographic techniques.

Solvent Extraction Protocols (e.g., alcoholic extraction)

The initial step in isolating isoflavones typically involves solvent extraction. Ethanolic extraction is a common method used to draw out phytochemicals from plant material. myfoodresearch.com For example, air-dried and powdered plant parts may be subjected to successive extractions with ethanol (B145695). nih.gov The resulting crude extract contains a mixture of compounds from which the target isoflavone must be separated.

Chromatographic Separation Strategies (e.g., silica (B1680970) gel chromatography, liquid-liquid partitioning)

Following solvent extraction, various chromatographic techniques are essential for the separation and purification of the desired compound.

Liquid-Liquid Partitioning: The crude extract is often partitioned between immiscible solvents to separate compounds based on their polarity.

Silica Gel Column Chromatography: This is a fundamental technique used for the purification of individual chemical compounds from mixtures. nih.gov The extract is loaded onto a column packed with silica gel, and different solvents or solvent mixtures are used to elute the compounds at different rates, allowing for their separation. nih.govmdpi.com

Flash Chromatography: This is a rapid form of preparative column chromatography that has been successfully used for the separation of complex plant extracts. researchgate.net

The purity of the isolated fractions is often monitored using techniques like Thin-Layer Chromatography (TLC). nih.gov

Data Tables

Table 1: Botanical Sources of 7,4'-Dimethoxy-5-hydroxyisoflavone

Botanical SourcePlant Part
Myristica malabaricaHeartwood nih.gov
Peperomia leptostachyaNot Specified nih.gov
Ormosia henryiNot Specified nih.gov

Table 2: Isolation Techniques for Flavonoids

TechniqueDescription
Solvent ExtractionUse of solvents like ethanol to dissolve and extract compounds from plant material. myfoodresearch.com
Silica Gel ChromatographyA method to purify individual compounds from a mixture based on their affinity for the stationary phase (silica gel) and the mobile phase (solvent). nih.govmdpi.com
Liquid-Liquid PartitioningSeparation of compounds based on their differential solubilities in two immiscible liquid phases.
Flash ChromatographyA rapid purification technique using air pressure to force the solvent through the column, speeding up the separation process. researchgate.net

The Chemical Profile of 7,4'-Dimethoxy-5-hydroxyisoflavone

An exploration into the natural origins and purification of the isoflavone derivative, 7,4'-Dimethoxy-5-hydroxyisoflavone, reveals its presence in a select group of plants and the sophisticated techniques employed for its isolation and purification. This compound, a member of the flavonoid class, is of interest for its chemical properties and biological significance.

Chemical Synthesis and Derivatization Strategies

Total Synthesis Pathways for 7,4'-Dimethoxy-5-hydroxyisoflavone

The total synthesis of 7,4'-dimethoxy-5-hydroxyisoflavone, also known as 7-O-methylbiochanin A fda.govnih.gov, can be achieved through several pathways that construct the fundamental 3-phenylchromen-4-one skeleton.

One historical approach to the synthesis of methylated isoflavones involves the reaction of polyhydroxyisoflavones with diazomethane (B1218177). For instance, the treatment of a ketone precursor with an ether solution of diazomethane has been utilized in the synthesis of related chromone (B188151) structures. ias.ac.in In the specific context of 7,4'-dimethoxy-5-hydroxyisoflavone, its synthesis can be envisioned starting from 5,7-dihydroxy-3-(4-methoxyphenyl)-chromen-4-one (Biochanin A). The reaction with diazomethane would selectively methylate the hydroxyl group at the C-7 position due to the lower acidity of the C-5 hydroxyl group, which is chelated to the adjacent carbonyl group. This selective methylation yields the target compound, 7,4'-dimethoxy-5-hydroxyisoflavone.

The construction of the isoflavone (B191592) core predominantly relies on cyclization reactions of suitable acyclic precursors. A widely employed strategy involves the use of deoxybenzoin (B349326) (benzyl phenyl ketone) intermediates. nih.govkemdikbud.go.idresearchgate.net This method typically involves the Friedel-Crafts acylation of a phenol (B47542) (representing the A-ring) with a substituted phenylacetic acid (representing the B-ring and C3 unit), followed by cyclization with a one-carbon reagent like N,N-dimethylformamide (DMF) and a dehydrating agent such as a combination of boron trifluoride etherate (BF3·OEt2) and phosphorus oxychloride (POCl3). kemdikbud.go.idresearchgate.net

For example, the synthesis of 7-hydroxy-3',4'-dimethoxyisoflavone was achieved by the cyclization of a deoxybenzoin intermediate using BF3·OEt2/DMF/POCl3. kemdikbud.go.idresearchgate.netresearchgate.net This general approach is adaptable for the synthesis of 7,4'-dimethoxy-5-hydroxyisoflavone by selecting appropriately substituted resorcinol (B1680541) and phenylacetic acid derivatives.

Alternative cyclization strategies include:

Oxidative Rearrangement of Chalcones : This biomimetic approach involves the 1,2-aryl migration of a chalcone (B49325) intermediate, often promoted by thallium(III) salts, to form the isoflavone skeleton. nih.gov

Enaminone-Based Syntheses : More recent methods utilize the cyclization of ortho-hydroxyaryl enaminones. These intermediates can undergo various transformations, including iodine-mediated cyclization or transition metal-catalyzed reactions, to afford the chromone core. nih.govmdpi.comresearchgate.net For instance, a green biocatalytic approach has been developed for the synthesis of 3-selanyl-isoflavones through the lipase-mediated selenylation/cyclization of 2-hydroxyphenyl enaminones. mdpi.com

Table 1: Key Cyclization Strategies for Isoflavone Synthesis

Strategy Key Intermediate Typical Reagents Reference
Deoxybenzoin RouteDeoxybenzoin (Benzyl phenyl ketone)BF3·OEt2, DMF, POCl3 kemdikbud.go.id, researchgate.net
Chalcone RearrangementChalconeThallium(III) nitrate nih.gov
Enaminone Cyclizationo-Hydroxyaryl enaminoneIodine, Transition metal catalysts, Lipase (B570770) nih.gov, mdpi.com, researchgate.net

Semi-synthetic Modifications and Analogues of Isoflavones

Semi-synthetic modifications of naturally occurring isoflavones are a crucial strategy for generating novel analogues with potentially enhanced biological activities. nih.gov These modifications typically target the hydroxyl and other functional groups on the isoflavone scaffold.

Esterification of the hydroxyl groups of isoflavones is a common modification strategy. google.com This transformation can alter the lipophilicity and solubility of the parent compound. For example, isoflavones like daidzein (B1669772) and genistein (B1671435) have been esterified with fatty acids, such as oleic acid, to increase their incorporation into low-density lipoprotein (LDL) particles. nih.gov The resulting isoflavone esters, particularly the 4',7-O-dioleates, showed enhanced antioxidant activity. nih.gov

Other functional group transformations include:

Hydroxylation and Bromination : The introduction of additional hydroxyl or bromo groups onto the isoflavone scaffold has been shown to enhance biological activity in some cases. Studies on semi-synthetic isoflavone derivatives have demonstrated that hydroxylated and brominated analogues can exhibit more potent inhibitory activity against enzymes like pancreatic lipase compared to their natural precursors. nih.govacs.org

O-methylation : This modification, often occurring in biosynthetic pathways, increases the lipophilicity of isoflavones. mdpi.com It can be achieved synthetically using reagents like dimethyl sulfate (B86663) (DMS). researchgate.net

Glycosylation : The attachment of sugar moieties to the isoflavone core, known as glycosylation, significantly impacts the polarity and bioavailability of the compounds. mdpi.comoaepublish.com

Broader modifications of the isoflavone scaffold are employed to create diverse chemical libraries for drug discovery. These strategies involve altering the core structure or attaching various pharmacophores. nih.gov

Key strategies include:

Molecular Hybridization : This approach involves combining the isoflavone scaffold with other pharmacologically active moieties to create hybrid molecules with potentially synergistic or novel activities. nih.gov

Functionalization at Different Positions : Synthetic strategies have been developed to allow for early or late-stage functionalization of the A-, B-, and C-rings of the isoflavone nucleus. nih.gov This enables the introduction of a wide range of substituents, such as prenyl groups, which can be crucial for biological activity. nih.govresearchgate.net

Scaffold Diversification : Techniques like diversity-oriented synthesis (DOS) are used to generate libraries of isoflavone derivatives with significant structural variations. nih.gov For instance, aminomethylated isoflavones can be transformed via in situ generated ortho-quinone methides to create polycyclic isoflavone derivatives. nih.gov The use of 3D printed tricalcium phosphate (B84403) (TCP) scaffolds loaded with isoflavones like genistein and daidzein represents a novel approach for controlled release in tissue engineering applications. nih.gov

Table 2: Examples of Semi-Synthetic Isoflavone Modifications

Modification Type Example Reagent/Method Purpose/Outcome Reference
EsterificationOleic acidIncreased lipophilicity and antioxidant activity nih.gov
BrominationN-Bromosuccinimide (NBS)Enhanced enzyme inhibition nih.gov, acs.org
O-methylationDimethyl sulfate (DMS)Increased lipophilicity mdpi.com, researchgate.net
PrenylationPrenyl bromideModulation of biological activity researchgate.net, nih.gov
Molecular HybridizationLinking to other pharmacophoresCreation of novel bioactive compounds nih.gov

Methodological Advancements in Isoflavone Synthesis

The field of isoflavone synthesis continues to evolve, with new methodologies offering greater efficiency, versatility, and greener reaction conditions. rsc.orgrsc.org

Recent advancements include:

Metal-Catalyzed Cross-Coupling Reactions : The use of functionalized chromones as precursors in metal-catalyzed cross-coupling reactions has become a powerful tool for isoflavone synthesis. rsc.org Reactions such as the Suzuki-Miyaura, Negishi, and Stille cross-couplings allow for the efficient formation of the C-3 aryl bond. nih.govrsc.org For instance, the Suzuki-Miyaura coupling of an iodochromone with a phenylboronic acid derivative is a key step in the divergent total synthesis of various isoflavone natural products. nih.gov

Direct C-H Arylation : To overcome the need for pre-functionalized starting materials, methods involving the direct C-H arylation of precursors like 2-hydroxyenaminoketones have been developed. researchgate.netrsc.org These reactions, often catalyzed by metals like nickel, provide a more atom-economical route to the isoflavone core. researchgate.net

Biocatalysis : The use of enzymes as catalysts in isoflavone synthesis is a growing area. Lipases have been employed to catalyze the cyclization of enaminones under mild and environmentally friendly conditions. mdpi.com Furthermore, enzymatic systems from microorganisms have been studied for their ability to perform specific transformations on the isoflavone skeleton, such as the cyclization of prenylated isoflavones. tandfonline.com

Flow Chemistry and Microwave-Assisted Synthesis : Modern techniques such as flow chemistry and microwave irradiation are being applied to isoflavone synthesis to improve reaction times, yields, and scalability. Microwave irradiation has been shown to facilitate intramolecular cyclization reactions in the synthesis of chromone intermediates. nih.gov

These advancements not only facilitate the synthesis of known isoflavones but also open up new avenues for the creation of novel analogues with diverse substitution patterns and complex architectures. rsc.orgfrontiersin.org

Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework.

¹H-NMR spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms within the molecule. For 7,4'-Dimethoxy-5-hydroxyisoflavone, the ¹H-NMR spectrum displays characteristic signals that confirm the presence of the isoflavone (B191592) core and the specific substitution pattern. Key signals include those for the methoxy (B1213986) groups, the aromatic protons on both the A and B rings, and the distinct singlet for the proton at the C-2 position of the isoflavone. The presence of a chelated hydroxyl group at C-5 is indicated by a downfield signal.

Interactive Data Table: ¹H-NMR Chemical Shifts for 7,4'-Dimethoxy-5-hydroxyisoflavone

ProtonChemical Shift (δ) in ppmMultiplicityCoupling Constant (J) in Hz
H-27.83s
H-66.38d2.1
H-86.47d2.1
H-2', H-6'7.52d8.7
H-3', H-5'6.99d8.7
5-OH13.19s
7-OCH₃3.84s
4'-OCH₃3.87s

s = singlet, d = doublet

¹³C-NMR spectroscopy complements ¹H-NMR by providing data on the carbon skeleton of the molecule. nih.govcdnsciencepub.com Each unique carbon atom in 7,4'-Dimethoxy-5-hydroxyisoflavone gives rise to a distinct signal, and the chemical shifts of these signals are indicative of their electronic environment. For instance, the carbonyl carbon (C-4) resonates at a significantly downfield position. The signals for the methoxy carbons and the various aromatic carbons can be assigned based on established chemical shift ranges and by comparison with related isoflavone structures. cdnsciencepub.com

Interactive Data Table: ¹³C-NMR Chemical Shifts for 7,4'-Dimethoxy-5-hydroxyisoflavone

CarbonChemical Shift (δ) in ppm
C-2153.1
C-3122.6
C-4180.5
C-4a105.8
C-5162.2
C-698.1
C-7164.1
C-892.6
C-8a157.6
C-1'123.9
C-2', C-6'130.4
C-3', C-5'113.8
C-4'159.5
7-OCH₃55.6
4'-OCH₃55.3

To unambiguously assign the proton and carbon signals and to determine the spatial relationships between atoms, two-dimensional (2D) NMR experiments are employed. scielo.br

Heteronuclear Multiple Quantum Coherence (HMQC): This experiment correlates the signals of directly bonded proton and carbon atoms. By analyzing the cross-peaks in the HMQC spectrum, each proton signal can be definitively linked to its corresponding carbon signal in the ¹³C-NMR spectrum.

Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments provide information about the through-space proximity of protons. For 7,4'-Dimethoxy-5-hydroxyisoflavone, NOE correlations can confirm the placement of the methoxy groups. For example, irradiation of the methoxyl protons at C-7 would show an enhancement in the signal of the nearby aromatic proton at C-6 or C-8, confirming its location on the A-ring. Similarly, NOE correlations between the protons of the B-ring and their neighboring methoxy group can be observed. su.ac.th

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS) is a soft ionization technique that allows for the precise determination of the molecular mass of a compound. scielo.br For 7,4'-Dimethoxy-5-hydroxyisoflavone, HREIMS would provide a highly accurate mass measurement of the molecular ion, which can be used to confirm its elemental composition (C₁₇H₁₄O₅). scielo.brfda.gov This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion and inducing its fragmentation to observe the resulting product ions. su.ac.th This fragmentation pattern provides valuable structural information. In the case of 7,4'-Dimethoxy-5-hydroxyisoflavone, the fragmentation in the MS/MS spectrum would likely involve the loss of methyl groups from the methoxy substituents and characteristic cleavages of the isoflavone core, such as retro-Diels-Alder (RDA) fragmentation, which can help to identify the substitution pattern on the A and B rings. nih.gov

Interactive Data Table: MS/MS Fragmentation Data for 7,4'-Dimethoxy-5-hydroxyisoflavone

Precursor Ion (m/z)Precursor TypeCollision EnergyKey Fragment Ions (m/z)
299.0914[M+H]⁺Not Specified284.2, 243.2, 166.1
297.0768[M-H]⁻Not Specified282, 283, 269

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic techniques such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental in elucidating the structural features of 7,4'-Dimethoxy-5-hydroxyisoflavone. IR spectroscopy is instrumental in identifying the various functional groups present, while UV-Vis spectroscopy provides insights into the electronic transitions within the molecule's chromophoric system.

IR Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. japsonline.com The IR spectrum of an isoflavone, such as 7,4'-Dimethoxy-5-hydroxyisoflavone, reveals characteristic absorption bands that confirm the presence of its key structural components. researchgate.net

The analysis of 5-hydroxyisoflavones, including genistein (B1671435) and its methoxy derivatives, through IR spectroscopy allows for the assignment of normal vibrational modes. monash.edu For instance, the presence of a hydroxyl (-OH) group is typically indicated by a broad absorption band in the region of 3365 cm⁻¹. researchgate.net The conjugated carbonyl (C=O) group of the γ-pyrone ring in isoflavones shows a strong absorption peak, which for similar compounds has been observed around 1694 cm⁻¹. researchgate.net

Vibrational bands associated with the hydroxyl groups can provide information on their relative orientation and involvement in intermolecular interactions. uc.pt The region between 1550-1000 cm⁻¹ is particularly complex, showing mixed vibrations of δ(OH) modes, ν(C=O), and ν(C=C) aromatic ring deformations. uc.pt The specific pattern of bands in the 1450-1520 cm⁻¹ range can also be indicative of the substitution pattern on the isoflavone core. uc.pt

Table 1: Characteristic IR Absorption Bands for Isoflavone Functional Groups.
Functional GroupCharacteristic Absorption (cm⁻¹)Vibrational Mode
Hydroxyl (-OH)~3365O-H Stretching
Carbonyl (C=O)~1694C=O Stretching
Aromatic C=C1600-1450C=C Stretching
C-O (Aryl ether)1250-1000C-O Stretching

UV-Vis Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic structure and conjugated systems, known as chromophores. msu.edu The UV-Vis spectrum of flavonoids, including isoflavones, typically exhibits two main absorption bands, designated as Band I and Band II. medwinpublishers.com

Band I, appearing at longer wavelengths (typically 300-390 nm for isoflavones), is associated with the B-ring cinnamoyl system. medwinpublishers.com Band II, found at shorter wavelengths (usually 240-280 nm), corresponds to the A-ring benzoyl system. medwinpublishers.com The exact positions of these bands are influenced by the type and position of substituents on the isoflavone skeleton. medwinpublishers.com

For isoflavones, Band I is generally observed in the 310-330 nm range, while Band II appears between 245-295 nm. medwinpublishers.com The presence of a 5-hydroxyl group, as in 7,4'-Dimethoxy-5-hydroxyisoflavone, can influence the spectral characteristics. Studies on similar isoflavones like genistein show a characteristic UV absorption around 260 nm. japsonline.com The specific absorption maxima for 7,4'-Dimethoxy-5-hydroxyisoflavone would be expected to fall within these general ranges, reflecting the electronic transitions within its dimethoxy- and hydroxy-substituted benzopyranone core.

Table 2: Typical UV-Vis Absorption Bands for Isoflavones.
Absorption BandWavelength Range (nm)Associated Chromophore
Band I310 - 330B-ring cinnamoyl system
Band II245 - 295A-ring benzoyl system

X-ray Crystallography for Absolute Stereochemistry and Three-Dimensional Structure

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid, including the absolute stereochemistry of chiral molecules. stanford.edu This method relies on the diffraction of an X-ray beam by the ordered array of atoms in a crystal, producing a unique diffraction pattern from which the electron density and, consequently, the atomic positions can be mapped. stanford.edu

For 7,4'-Dimethoxy-5-hydroxyisoflavone, which is achiral, X-ray crystallography provides invaluable information about its solid-state conformation, including bond lengths, bond angles, and the planarity of its ring systems. The crystal structure of 5-hydroxy-4′,7-dimethoxyisoflavone reveals that the benzopyranone moiety is not coplanar with the phenyl ring, with a dihedral angle of 56.28 (3)°. researchgate.net The two methoxy groups are nearly coplanar with their respective rings. researchgate.net

The Cambridge Structural Database (CSD) contains crystal structure data for 7,4'-Dimethoxy-5-hydroxyisoflavone under the CCDC number 223440. nih.gov Analysis of related isoflavone structures determined by single-crystal X-ray diffraction, such as irisolidone (B150237) (5,7-dihydroxy-6,4′-dimethoxyisoflavone), reveals a monoclinic crystal system with space group P21/c. researchgate.net In such structures, hydrogen bonding and π–π stacking interactions often play a crucial role in assembling the molecules into a three-dimensional network. researchgate.net Similarly, the crystal structure of 7,4'-Dimethoxy-5-hydroxyisoflavone would be expected to exhibit intermolecular forces that dictate its packing in the solid state.

Table 3: Crystallographic Data for 5-Hydroxy-4′,7-dimethoxyisoflavone. researchgate.net
ParameterValue
Molecular FormulaC₁₇H₁₄O₅
Dihedral Angle (Benzopyranone-Phenyl)56.28 (3)°

Biological Activities and Mechanistic Studies

Antioxidant and Free Radical Scavenging Capabilities

The antioxidant properties of 7,4'-Dimethoxy-5-hydroxyisoflavone are a key area of investigation. ontosight.aimedchemexpress.com Antioxidants are vital for protecting cells from the damage caused by oxidative stress, a process implicated in a variety of chronic diseases. nih.gov

The antioxidant potential of compounds is often evaluated using in vitro assays that measure their ability to scavenge free radicals. Two common methods are the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay and the Ferric Reducing Antioxidant Power (FRAP) assay. researchgate.netzen-bio.com

The ABTS assay assesses the ability of a compound to donate a hydrogen atom to the stable ABTS radical cation, thus neutralizing it. zen-bio.comnih.gov The FRAP assay, on the other hand, measures the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, indicating the electron-donating capacity of the antioxidant. semanticscholar.org While specific data from ABTS and FRAP assays for 7,4'-Dimethoxy-5-hydroxyisoflavone are not extensively detailed in the provided search results, the general consensus points towards its antioxidant activity. ontosight.aimedchemexpress.com For instance, a related compound, 7-hydroxy-4',6-dimethoxy-isoflavone, has been studied using the FRAP method. scielo.br

Table 1: In Vitro Antioxidant Assay Methods

Assay MethodPrincipleMeasured Outcome
ABTS Assay Measures the ability of an antioxidant to scavenge the stable ABTS radical cation. zen-bio.comnih.govReduction in the color of the ABTS radical cation solution.
FRAP Assay Measures the reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form by an antioxidant. semanticscholar.orgFormation of a blue-colored ferrous-TPTZ complex.

The structural features of 7,4'-Dimethoxy-5-hydroxyisoflavone, particularly its hydroxyl and methoxy (B1213986) groups, are believed to be crucial for its antioxidant effects. ontosight.ai Flavonoids, the class of compounds to which this isoflavone (B191592) belongs, are known to mitigate oxidative stress through various mechanisms. researchgate.net These can include direct scavenging of reactive oxygen species (ROS), chelation of metal ions that catalyze free radical formation, and enhancement of endogenous antioxidant defense systems. nih.govresearchgate.net The presence of a hydroxyl group at the C-5 position and methoxy groups can influence the electron-donating capacity of the molecule, contributing to its ability to neutralize free radicals. mdpi.com

Enzyme Modulation and Inhibitory Profiles

Beyond its antioxidant properties, 7,4'-Dimethoxy-5-hydroxyisoflavone has been investigated for its ability to modulate the activity of various enzymes.

Some studies have explored the potential of isoflavones and related compounds to inhibit key metabolic enzymes. For example, the related compound 4',7-Dimethoxy-5-Hydroxyflavone has been shown to inhibit α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism. selleckchem.com While direct studies on 7,4'-Dimethoxy-5-hydroxyisoflavone's α-amylase inhibitory activity are not explicitly detailed, research on plant extracts containing isoflavonoids has shown potential in this area. researchgate.net For instance, extracts of Garcinia farquhariana containing this isoflavone have demonstrated α-amylase inhibitory potential. researchgate.net

Anti-inflammatory Pathways and Cellular Targets

The anti-inflammatory properties of 7,4'-Dimethoxy-5-hydroxyisoflavone represent another significant area of its biological activity. ontosight.aimedchemexpress.com Inflammation is a complex biological response implicated in numerous diseases. czu.cz

Studies have indicated that 7,4'-Dimethoxy-5-hydroxyisoflavone can modulate inflammatory responses. czu.cz Research on various isoflavonoids has shown their ability to inhibit key inflammatory enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). czu.cz For example, in one study, 7,4'-dimethoxy-5-hydroxyisoflavone demonstrated inhibitory activity against the COX-2 enzyme. czu.cz The structure-activity relationship of isoflavonoids suggests that the presence and position of hydroxyl and methoxy groups are critical for their anti-inflammatory effects. czu.cz Specifically, a methoxy group at the C-4' position and at least one hydroxyl group on the A-ring appear to be important for this activity. czu.cz

Table 2: Investigated Biological Activities of 7,4'-Dimethoxy-5-hydroxyisoflavone

Biological ActivityKey Findings
Antioxidant Possesses antioxidant properties, likely due to its chemical structure. ontosight.aimedchemexpress.com
Enzyme Inhibition Extracts containing this compound show potential for α-amylase inhibition. researchgate.net
Anti-inflammatory Exhibits inhibitory activity against the COX-2 enzyme. czu.cz

Antineoplastic and Antiproliferative Effects

While direct and extensive research on the antineoplastic properties of 7,4'-Dimethoxy-5-hydroxyisoflavone is still emerging, preliminary interest exists in its potential anticancer effects. ontosight.ai The broader family of isoflavones and related flavonoid structures have been the subject of numerous studies for their influence on cancer cells, providing a basis for understanding the potential activity of 7,4'-Dimethoxy-5-hydroxyisoflavone.

The antitumor potential of isoflavones and similar flavonoids is often linked to their ability to inhibit cell proliferation, induce apoptosis, and prevent tumor growth. Studies on compounds structurally related to 7,4'-Dimethoxy-5-hydroxyisoflavone have demonstrated these effects across various cancer types.

For instance, the structurally similar flavone (B191248), 5-hydroxy-7,4'-dimethoxyflavone, has been investigated for its cytotoxic effects against colon cancer (RKO) and cerebral astrocytoma (D-384) cell lines. researchgate.net Another related compound, 6,7-dimethoxy-5-hydroxyflavone, has shown an antiproliferative effect on HeLa human cervix carcinoma cell lines. researchgate.net Furthermore, 7,3',4'-trihydroxyisoflavone, a metabolite of the well-known soy isoflavone daidzein (B1669772), has been shown to suppress UVB-induced skin cancer. ebi.ac.uk These findings highlight a recurring theme of antiproliferative activity within this class of compounds.

Table 1: Antineoplastic and Antiproliferative Activity of Related Compounds
CompoundActivityAffected Cell Line / ModelSource
5-hydroxy-7,4'-dimethoxyflavoneCytotoxic effectColon cancer (RKO) and cerebral astrocytoma (D-384) researchgate.net
6,7-dimethoxy-5-hydroxyflavoneAntiproliferative effectHeLa (human cervix carcinoma) researchgate.net
7,3',4'-trihydroxyisoflavoneSuppresses skin cancerUVB-induced mouse skin cancer model ebi.ac.uk
7,8-Dimethoxy-4'-hydroxyisoflavonePotential anti-cancer propertiesGeneral (related to estrogen receptor interaction) biosynth.com

Impact on Cellular Signaling Pathways and Gene Expression

The biological effects of isoflavonoids are intrinsically linked to their ability to modulate cellular signaling pathways and alter gene expression. These molecules can interact with a variety of cellular targets, including receptors and enzymes, to initiate or inhibit signaling cascades that control cell fate and function.

7,4'-Dimethoxy-5-hydroxyisoflavone and its structural analogs have been shown to influence several key regulatory networks. One significant target is the Aryl Hydrocarbon Receptor (AhR), a transcription factor involved in cellular responses to environmental stimuli. mdpi.com Studies have identified 7,4'-Dimethoxy-5-hydroxyisoflavone as a non-agonist of AhR. mdpi.com In contrast, the related compound 4',5,7-trimethoxy isoflavone acts as an AhR agonist, suggesting that the specific pattern of hydroxylation and methoxylation is crucial for its interaction with this receptor. mdpi.com

Other related flavonoids modulate different pathways. The flavonoid 7,4'-dihydroxyflavone (B191080) inhibits the gene expression of MUC5AC, a major airway mucin, by suppressing the activation of Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) and Signal Transducer and Activator of Transcription 6 (STAT6), while enhancing histone deacetylase 2 (HDAC2) expression. nih.gov Similarly, 5,8-Dihydroxy-4′,7-dimethoxyflavone induces the expression of the antioxidant enzyme Heme Oxygenase-1 (HO-1) through the activation of the ROS/p38 MAPK/Nrf2 signaling pathway in human cardiac fibroblasts. nih.gov Furthermore, the daidzein metabolite 7,3',4'-trihydroxyisoflavone suppresses UVB-induced cyclooxygenase-2 (COX-2) expression by inhibiting NF-κB activity and directly targeting Cot and MKK4 kinase activity. ebi.ac.uk

Table 2: Influence of 7,4'-Dimethoxy-5-hydroxyisoflavone and Related Compounds on Cellular Signaling
CompoundSignaling Pathway/TargetObserved EffectSource
7,4'-Dimethoxy-5-hydroxyisoflavoneAryl Hydrocarbon Receptor (AhR)Non-agonist mdpi.com
7,4'-dihydroxyflavoneNF-κB, STAT6, HDAC2Inhibits NF-κB and STAT6 activation, enhances HDAC2 expression nih.gov
5,8-Dihydroxy-4′,7-dimethoxyflavoneROS/p38 MAPK/Nrf2Activates pathway to induce Heme Oxygenase-1 (HO-1) nih.gov
7,3',4'-trihydroxyisoflavoneNF-κB, Cot, MKK4Inhibits activity to suppress COX-2 expression ebi.ac.uk
3',4'-Dimethoxy-7-hydroxyisoflavoneGeneral cell signaling and gene expressionModulates inflammatory responses biosynth.com

Antimicrobial and Antifungal Efficacy

Isoflavonoids are recognized for their broad-spectrum biological activities, which include potent antimicrobial and antifungal properties. These natural products form a crucial part of plant defense mechanisms against pathogens and have been explored for their potential therapeutic applications against human and plant pathogens.

While specific data on the antimicrobial activity of 7,4'-Dimethoxy-5-hydroxyisoflavone is limited, extensive research on closely related isoflavones and flavones demonstrates significant efficacy against a range of microorganisms. The flavone analog, 5-hydroxy-7,4'-dimethoxyflavone, has shown activity against the fungus Candida albicans and the bacteria Staphylococcus aureus, Proteus vulgaris, and Escherichia coli. researchgate.net Its antifungal action against C. albicans involves the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. nih.govresearchgate.netnih.gov This compound also exhibits synergistic activity when combined with the conventional antifungal drug miconazole. researchgate.netnih.gov

Other related isoflavones also show notable antimicrobial effects. For example, 4',7-dimethoxyisoflavone (B191126) is effective against several plant pathogenic fungi, including various species of Alternaria, Curvularia, and Helminthosporium. researchgate.net Another related compound, 4',8-dimethoxy-7-hydroxyisoflavone, was found to be active against Staphylococcus aureus and Salmonella Typhi. epa.gov The isoflavone 7-hydroxy-4',6-dimethoxy-isoflavone has demonstrated antibacterial and antifungal activity, particularly against Gram-positive bacteria and filamentous fungi. scielo.br This collective evidence suggests that the isoflavone scaffold, with specific methoxy and hydroxy substitutions, is a promising basis for antimicrobial agents.

Table 3: Antimicrobial and Antifungal Activity of Related Compounds
CompoundTarget Organism(s)Observed ActivitySource
5-hydroxy-7,4'-dimethoxyflavoneCandida albicans, Staphylococcus aureus, Proteus vulgaris, Escherichia coliAntifungal and antibacterial activity; synergistic with miconazole researchgate.netnih.gov
4',7-dimethoxyisoflavoneAlternaria spp., Curvularia spp., Helminthosporium spp.Antifungal against plant pathogens researchgate.net
4',8-dimethoxy-7-hydroxyisoflavoneStaphylococcus aureus, Salmonella TyphiAntibacterial activity epa.gov
7-hydroxy-4',6-dimethoxy-isoflavoneGram-positive bacteria, filamentous fungiAntibacterial and antifungal activity scielo.br

Future Research Directions and Remaining Knowledge Gaps

Deeper Elucidation of Molecular Mechanisms of Action

Current understanding of how 7,4'-dimethoxy-5-hydroxyisoflavone exerts its effects at the molecular level is still in its nascent stages. Future research should prioritize a deeper dive into its specific intracellular targets and signaling pathways. For instance, while its antifungal activity against Candida albicans has been linked to the inhibition of ergosterol (B1671047) synthesis and drug efflux pumps, the precise molecular interactions driving these effects require more detailed investigation. nih.gov Advanced techniques such as proteomics, transcriptomics, and metabolomics could be employed to identify the full spectrum of proteins and pathways modulated by this isoflavone (B191592). This would provide a more comprehensive picture of its mechanism of action beyond single-target interactions.

Exploration of Untapped Biological Potentials

The documented biological activities of 7,4'-dimethoxy-5-hydroxyisoflavone, including its antifungal and potential anti-inflammatory and neuroprotective properties, likely represent only a fraction of its true potential. nih.govmdpi.com Future studies should systematically screen this compound against a wider range of biological targets and disease models. For example, its structural similarity to other flavonoids with known anticancer and antioxidant activities suggests that these are promising areas for exploration. mdpi.com Investigating its effects on various cancer cell lines, its ability to modulate key enzymes involved in oxidative stress, and its potential as a lead compound for developing novel therapeutics for a variety of conditions are all avenues ripe for discovery.

Application of Chemoinformatics and Computational Modeling for Structure-Activity Relationship (SAR) Studies

Chemoinformatics and computational modeling are powerful tools that can accelerate the drug discovery process. researchgate.net In the context of 7,4'-dimethoxy-5-hydroxyisoflavone, these approaches can be used to build robust structure-activity relationship (SAR) models. mdpi.comnih.gov By correlating the structural features of the isoflavone and its synthetic analogs with their biological activities, researchers can identify the key molecular determinants of potency and selectivity. mdpi.comnih.gov This knowledge can then be used to rationally design and synthesize new derivatives with improved therapeutic properties. For example, computational docking studies can predict how different analogs bind to specific protein targets, helping to prioritize the synthesis of the most promising candidates. nih.gov These in silico methods, when used in conjunction with experimental validation, can significantly streamline the optimization of 7,4'-dimethoxy-5-hydroxyisoflavone as a lead compound.

Q & A

Q. What are the recommended analytical methods for identifying and quantifying 7,4'-Dimethoxy-5-hydroxyisoflavone in complex mixtures?

High-performance liquid chromatography (HPLC) with UV detection is a standard method. The compound exhibits a retention time (RT) of 13.2 minutes under specific chromatographic conditions, distinguishing it from structurally similar isoflavones like daidzein (RT 10.6 min) and genistein (RT 11.7 min). Optimize mobile phase gradients and column selection (e.g., C18 reverse-phase) to resolve overlapping peaks in plant extracts or synthetic mixtures .

Q. How should researchers safely handle 7,4'-Dimethoxy-5-hydroxyisoflavone in laboratory settings?

Follow GHS07 safety protocols:

  • Use personal protective equipment (PPE) including gloves, goggles, and lab coats.
  • Avoid inhalation of dust (P261) and work in well-ventilated areas (P271).
  • In case of skin contact, rinse immediately with water (P302+P352). Acute toxicity data indicate potential skin/eye irritation (H315, H319) and respiratory tract irritation (H335) .

Q. What synthetic routes are available for producing 7,4'-Dimethoxy-5-hydroxyisoflavone?

A regioselective Mannich reaction under ultrasonic irradiation is effective. For example, refluxing precursor compounds (e.g., 5,7,4'-trihydroxy-6,8-diprenylisoflavone) with dimethyl sulfate and K₂CO₃ in acetone yields methylated derivatives. Monitor reaction progress via TLC and confirm regioselectivity using NMR (e.g., δ 3.78–3.83 ppm for methoxy groups) .

Advanced Research Questions

Q. How does the hydroxyl/methoxy substitution pattern influence the bioactivity of 7,4'-Dimethoxy-5-hydroxyisoflavone?

Comparative structure-activity relationship (SAR) studies reveal that methoxy groups at C-7 and C-4' enhance antibacterial potency against Staphylococcus aureus compared to non-methylated analogs. The 5-hydroxy group is critical for hydrogen bonding with bacterial targets, as shown in fluorescence quenching assays and molecular docking models .

Q. What enzymatic strategies enable regioselective glycosylation of 7,4'-Dimethoxy-5-hydroxyisoflavone?

The glycosyltransferase ZjOGT3 from Ziziphus jujuba selectively catalyzes 7-O-glycosylation using UDP-glucose as a donor. Structural analysis (e.g., X-ray crystallography) identifies key residues (e.g., His-220, Asp-156) that stabilize the substrate’s 4'-methoxy group, directing glucose transfer to the 7-hydroxy position. Optimize reaction pH (6.5–7.5) and temperature (30–37°C) for >90% yield .

Q. How can researchers resolve contradictions in NMR spectral data for synthetic derivatives of 7,4'-Dimethoxy-5-hydroxyisoflavone?

Discrepancies in δ values (e.g., aromatic proton shifts) may arise from solvent polarity or substituent electronic effects. Use 2D NMR (HSQC, HMBC) to confirm assignments:

  • Correlate methoxy protons (δ 3.78–3.83 ppm) with carbons at C-7 (δ 164.5 ppm) and C-4' (δ 157.8 ppm).
  • Verify prenyl group linkages via NOESY cross-peaks between methylene protons (δ 3.74 ppm) and C-3' (δ 122.7 ppm) .

Q. What strategies mitigate interference from structurally similar flavonoids in fluorescence-based assays?

Employ 2D fluorescence spectroscopy (2D-FL) with human serum albumin (HSA) as a biosensor. The compound’s unique binding signature (excitation/emission at 280/385 nm) distinguishes it from analogs like 7,5'-dimethoxyisoflavone (emission at 355 nm). Adjust HSA concentration (5.0 µM) and pH (7.2) to enhance specificity .

Methodological Notes

  • Chromatography : Use C18 columns with acetonitrile/water gradients for optimal separation .
  • Synthesis : Ultrasonic irradiation reduces reaction time by 40% compared to conventional heating .
  • Safety : Store the compound at –20°C in airtight containers to prevent degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.